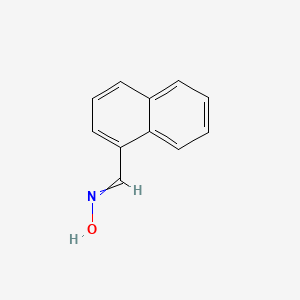
1-Naphthaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthaldehyde oxime is an organic compound derived from 1-naphthalenecarboxaldehyde. It is characterized by the presence of an oxime functional group (-C=N-OH) attached to the naphthalene ring. This compound is known for its stability and versatility in various chemical reactions, making it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Naphthaldehyde oxime can be synthesized through the reaction of 1-naphthalenecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime group .
Industrial Production Methods: Industrial production of oximes often involves the use of catalysts to enhance reaction efficiency. For example, calcium oxide (CaO) has been used as a mild and versatile reagent for the preparation of oximes from aldehydes and ketones . This method offers high yields and can be adapted for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Naphthaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.
Major Products Formed:
- Various substituted derivatives from nucleophilic substitution reactions.
Nitrile oxides: from oxidation.
Amines: from reduction.
Aplicaciones Científicas De Investigación
1-Naphthaldehyde oxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Oxime derivatives are explored for their potential as enzyme inhibitors and bioactive compounds.
Medicine: Some oxime compounds exhibit anticancer properties and are studied for their therapeutic potential.
Industry: Oximes are used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1-naphthalenecarboxaldehyde, oxime involves its ability to form stable complexes with various molecular targets. The oxime group can interact with metal ions, enzymes, and other biomolecules, modulating their activity. This interaction often involves the formation of hydrogen bonds and coordination complexes, which can alter the function of the target molecules .
Comparación Con Compuestos Similares
- 2-Naphthalenecarboxaldehyde, oxime
- Benzaldehyde oxime
- Acetophenone oxime
Comparison: 1-Naphthaldehyde oxime is unique due to its naphthalene ring structure, which imparts distinct chemical properties compared to other oximes. For instance, the aromaticity of the naphthalene ring enhances the stability and reactivity of the oxime group, making it more suitable for specific applications in organic synthesis and material science .
Propiedades
Fórmula molecular |
C11H9NO |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
N-(naphthalen-1-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C11H9NO/c13-12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8,13H |
Clave InChI |
FCTGROAUXINHMH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















